Behenamide

Polymer Additives Surface Science Injection Molding

Generic erucamide substitution causes plate-out and print defects in high-temperature BOPP/cast film lines and inconsistent torque in beverage closures. Behenamide (CAS 3061-75-4) provides a thermally stable, saturated C22 architecture with slower, controlled migration (D = 1.53×10⁻¹³ cm²/s in HDPE) that eliminates equipment fouling and delivers predictable COF reduction. - Achieves equivalent closure torque at 89% lower surface concentration vs. erucamide (1.7 vs 15.7 µg/cm²) - Insoluble in common alcohol/ketone printing inks, preventing gravure cylinder build-up and print defects - Thermally stable to 270°C with flash point ~320°C, minimizing volatile plate-out on chill rolls and dies

Molecular Formula C22H45NO
Molecular Weight 339.6 g/mol
CAS No. 3061-75-4
Cat. No. B136405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBehenamide
CAS3061-75-4
SynonymsDocosanamide;  Alflow B 10;  BNT;  BNT 11;  BNT 22;  BNT 22H;  Behenamide;  Behenic Acid Amide;  Behenic Amide;  Behenylamide;  Crodamide BR;  Denon LS 8;  Diamid B 45;  Diamid B 90;  Diamid BL;  Diamid BM;  Finawax B;  Finawax BR;  Incroslip B;  Kemamide B;  Lutamide B
Molecular FormulaC22H45NO
Molecular Weight339.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)N
InChIInChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H2,23,24)
InChIKeyORAWFNKFUWGRJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Behenamide for Polymer Slip and Processing


Behenamide (CAS 3061-75-4), also known as docosanamide, is a saturated, long-chain (C22) primary fatty acid amide derived from behenic acid. It is widely utilized as a non-ionic surfactant and migratory slip additive in polyolefin films and molded articles to reduce the coefficient of friction (COF) between polymer surfaces and processing equipment [1]. Characterized by its high melting point (108-113 °C) and thermal stability (flash point ~320 °C), behenamide is favored in applications requiring elevated processing temperatures and low volatility compared to its unsaturated counterparts like erucamide .

High‑temperature processing (up to 270 °C), low volatility
Controlled, slow‑migrating slip for polyolefin films and closures
Saturated C22 amide; reported thermal and oxidative stability

Behenamide Substitution Limitations


While erucamide and oleamide are common slip agents, their structural unsaturation leads to markedly different migration kinetics, surface morphology, and thermal/oxidative stability compared to saturated behenamide [1]. Generic substitution often fails because the required balance between slip performance, processing window, and end-use properties (e.g., printability, torque consistency, thermal degradation) is highly dependent on the specific amide's molecular architecture. Behenamide's saturated C22 chain confers a unique combination of slower, more controlled surface migration and superior thermal resilience, making it a non-interchangeable specialty additive for high-temperature processes and applications where low volatility and robust anti-block are critical [2].

! Unsaturated amides (erucamide, oleamide) may exhibit different migration kinetics and surface morphology, altering slip onset and anti‑block balance.
! Thermal stability and volatility profiles differ; generic substitution may cause plate‑out and processing window mismatch at elevated temperatures.
! Saturated vs. unsaturated chain architecture can shift printability and long‑term oxidative stability; direct replacement requires validation.

Behenamide Performance Evidence


Equivalent Torque with Less Surface Additive vs. Erucamide

In a direct head-to-head comparison within injection-molded high-density polyethylene (HDPE) closures, behenamide required a significantly lower surface concentration to achieve the same reduction in application torque as erucamide [1]. This is attributed to behenamide's formation of distinct denticulate (asperity-like) surface structures, which provide effective lubrication with less surface coverage compared to the placoid scale-like morphology of erucamide [1]. This finding directly counters the assumption that higher surface bloom equates to better slip performance [2].

Torque Efficiency
Head‑to‑head
Functional torque at 1.7 µg/cm² (erucamide: 15.7 µg/cm²); 89% lower surface concentration
Supports reduced additive loading and less surface bloom
Injection‑molded HDPE closures; GC‑FID analysis
Polymer Additives Surface Science Injection Molding

Slip Kinetics: Controlled Migration vs. Erucamide

Comparative COF and AFM studies on LLDPE films reveal that behenamide migrates and orients differently than erucamide. A film containing 1010 ppm erucamide rapidly achieved a kinetic COF of 0.2 despite incomplete surface coverage, whereas a film with 1080 ppm behenamide exhibited a fully saturated surface but a higher COF [1]. This indicates that behenamide's slip performance is not solely dependent on rapid bloom but on a more ordered, crystalline surface layer that develops over time, offering a more controlled and potentially more durable reduction in friction compared to the immediate but unstable effect of erucamide [2].

Slip Kinetics
Head‑to‑head
Behenamide: higher COF, saturated surface; Erucamide: COF 0.2, incomplete coverage
Predictable aging profile, avoids premature slip
LLDPE blown films; ASTM D1894
Polymer Additives Migration Kinetics Polyethylene Film

Thermal Stability and Volatility vs. Erucamide

Behenamide's saturated C22 chain imparts superior thermal and oxidative stability compared to its unsaturated analog erucamide. Vendor technical data indicates behenamide withstands processing temperatures up to 270°C with a flash point of ~320°C [1]. In contrast, erucamide is noted in patent literature as being relatively volatile, leading to plate-out on processing equipment during high-temperature film manufacture, a problem that is mitigated when behenamide is used [2]. While direct comparative TGA data is not provided, the patent's explicit preference for behenamide in high-temperature processes to avoid volatilization and equipment fouling serves as strong industrial evidence of its differential thermal robustness.

Thermal Stability
Class‑level
Withstands processing up to 270 °C; flash point ~320 °C; lower volatility reduces plate‑out vs. erucamide
Expanded processing window, less equipment fouling
Patent and vendor technical data
Thermal Stability Polymer Processing Volatility

Slower HDPE Diffusion vs. Erucamide

A comprehensive study on slip agent migration in HDPE beverage closures quantified the diffusion coefficients for several amides. Behenamide was found to have a diffusion coefficient (D) of 1.53 × 10⁻¹³ cm²/s, which is 49% slower than that of erucamide (8.05 × 10⁻¹³ cm²/s) under identical conditions [1]. This significantly slower migration is consistent with behenamide's saturated, linear structure, which experiences greater frictional resistance within the polymer matrix compared to the 'kinked' structure of unsaturated erucamide. The slower bloom of behenamide is a key differentiator for applications requiring long-term, stable slip properties or where immediate surface modification is undesirable [1].

HDPE Diffusion
Head‑to‑head
D = 1.53 × 10⁻¹³ cm²/s (49% slower than erucamide, 8.05 × 10⁻¹³ cm²/s)
Predictable long‑term slip development
HDPE plaques, injection molded
Migration Kinetics Polymer Additives High-Density Polyethylene

Behenamide Application Scenarios


High-Temperature Film Extrusion with Low Volatility

Behenamide is the preferred slip agent for polypropylene and polyethylene film processes operating at elevated temperatures (e.g., BOPP, high-speed cast film) where erucamide's volatility causes problematic plate-out on chill rolls and dies [1]. Behenamide's thermal stability up to 270°C and lower volatility minimize equipment fouling, reducing maintenance downtime. Furthermore, its slower migration kinetics (D = 1.53 × 10⁻¹³ cm²/s in HDPE [2]) prevent the rapid, excessive slip that can cause winding and handling issues immediately after production, providing a more controlled and predictable slip development profile.

Injection-Molded HDPE Closures: Torque Control

For carbonated beverage and water bottle caps, behenamide offers a unique advantage: it achieves the necessary reduction in application and removal torque with an 89% lower surface concentration (1.7 µg/cm²) compared to erucamide (15.7 µg/cm²) [3]. This efficiency translates to potential cost savings on additive loading and a reduced risk of organoleptic issues or surface haze from excessive bloom. The slower, more controlled migration also ensures that the target slip performance is maintained over extended storage periods, providing consistent consumer opening experience.

Rotogravure Printing Films

Behenamide is the slip agent of choice for polyolefin films that will undergo rotogravure printing. Unlike erucamide, which is soluble in common alcohol and ketone-based printing inks and can be cleaned from gravure cylinders, behenamide is substantially less soluble in these solvents [1]. This insolubility prevents the additive from being dissolved and re-deposited, which would otherwise lead to buildup on doctor blades and print cylinders. The use of behenamide thus ensures print quality and process reliability in high-speed printing applications where erucamide would cause unacceptable defects and downtime.

Oxidative Stability and Long-Term Anti-Blocking

The saturated nature of behenamide's C22 alkyl chain confers inherent oxidative stability, making it suitable for applications where the additive may be exposed to heat or oxidizing environments over long durations [4]. This is in direct contrast to unsaturated amides like oleamide and erucamide, which are prone to yellowing and degradation. Combined with its slower migration, behenamide provides durable, long-lasting anti-block and slip properties in warehouse-stored film rolls or components with extended service life, ensuring consistent performance without the additive-related discoloration or loss of function.

Application
Selection Property
Validation Focus
High‑temp film extrusion
Low volatility at processing temperature
Plate‑out and winding stability
Injection‑molded HDPE closures
Surface‑additive efficiency
Torque reduction and organoleptic risk
Rotogravure printing films
Low ink solubility
Cylinder cleanliness and print reliability
Long‑term anti‑block films
Oxidative stability of saturated chain
Discoloration and property retention

Technical Documentation Hub

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56 linked technical documents
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